Barium metaborate monohydrate

Übersicht

Beschreibung

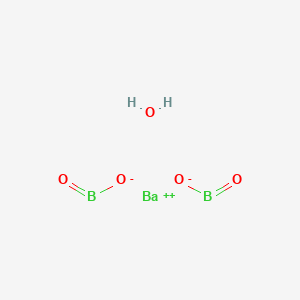

Barium metaborate monohydrate is an inorganic compound with the linear formula Ba(BO2)2·H2O . It is a highly water-insoluble crystalline Barium source for uses compatible with higher (basic) pH environments . It is available as a white powder or colorless crystals .

Synthesis Analysis

Barium metaborate can be synthesized from the borax solution (Na2B4O7·10H2O) and barium chloride (BaCl2·2H2O) in a glass-batch reactor with stirring . The yield of Barium metaborate monohydrate can reach up to 90% under specific conditions .Molecular Structure Analysis

The molecular weight of Barium metaborate monohydrate is 240.96 . The compound consists of barium ions (Ba++), and borate ions (BO2-) in a 1:2 ratio .Chemical Reactions Analysis

Barium borate can be prepared by the reaction of an aqueous solution of boric acid with barium hydroxide . The prepared γ-barium borate contains water of crystallization that cannot be completely removed by drying at 120 °C .Physical And Chemical Properties Analysis

Barium metaborate monohydrate is a white powder or colorless crystals . It is highly water-insoluble . The compound has a molecular weight of 240.96 .Wissenschaftliche Forschungsanwendungen

Measurement of Ultrashort Optical Pulses

Barium metaborate is used in the measurement of ultrashort optical pulses. It can accurately measure pulses as short as 50 femtoseconds, offering advantages over other materials like potassium dihydrogen phosphate for autocorrelation measurements (Cheng et al., 1988).

Synthesis of Nanometric Powder

The synthesis of barium metaborate powder via ultrasound-assisted precipitation showcases its utility in material science. The synthesis process involves different borate solutions and can achieve up to 90% yield, producing nanometric powders suitable for various applications (Akşener et al., 2014).

Pyroelectric Crystal Materials

Barium metaborate demonstrates potential as a material for high-power infrared pyroelectric detectors. Its electrical properties in low-temperature phases have been systematically investigated, revealing its utility in pyroelectric applications (Shi Zi-Kang et al., 2005).

Electro-Optic Measurements

The linear electro-optic coefficients of crystalline barium metaborate have been measured, providing insights into its application in electro-optic devices. Its electro-optic coefficient is smaller than that of potassium dihydrogen phosphate, impacting its use in specific applications (Nakatani et al., 1988).

Material Formation and Transformation

The transformation of barium metaborate from γ- to β-phase and β- to α-phase has been observed, with irreversible transformations occurring at specific temperatures. This knowledge is crucial for understanding its thermal behavior and stability in various applications (Yamaguchi et al., 1980).

Crystal Growth for Optical Applications

The growth of large, high-quality beta-barium metaborate crystals suitable for optical applications has been optimized. Techniques to improve crystal size and reduce inclusions have been developed, enhancing its usability in optical devices (Bosenberg et al., 1991).

High-Pressure High-Temperature Polymorph

A new modification of barium metaborate, synthesized under high-pressure high-temperature conditions, exhibits distinctive structural features. This polymorph shows potential for use in optoelectronic devices due to its transparency in the deep-UV region (Bekker et al., 2022).

Inclusions in Crystal Growth

Studies on the growth of barium metaborate crystals have focused on minimizing the density of inclusions. Understanding the factors that influence inclusions, such as reaction by-products and temperature gradients, is key for optimizing crystal quality for various applications (Tsvetkov et al., 2000).

Corrosion Inhibition in Paints

Barium metaborate pigments have been studied for their corrosion inhibition mechanism in paints. Their ability to prevent corrosion by acting as an anodic inhibitor with limited solubility suggests potential applications in protective coatings (El‐Sawy et al., 2013).

Reproducible Technique for Crystal Growth

A reproducible technique for growing large single crystals of barium metaborate suitable for industrial application has been established. Key components include controlling polycondensation of boron and oxygen components, temperature gradients, and optimal cooling conditions (Tsvetkov et al., 2005).

Laser-Induced Damage in Barium Borate

The study of laser-induced damage in beta-barium metaborate at different wavelengths provides important data for its application in laser systems. Understanding its damage threshold and the nature of damage under various conditions is crucial for optimizing its use in laser applications (Nakatani et al., 1988).

Temperature Dependent Raman Study

A Raman study of barium metaborate crystal across temperature ranges revealed insights into its phase transitions and structural behavior. This information is valuable for understanding its properties in temperature-sensitive applications (Xaojun et al., 1987).

Safety And Hazards

Zukünftige Richtungen

Barium metaborate monohydrate is used in the production of ceramic glazes, luminophors, oxide cathodes, and as additives to pigments for aqueous emulsion paints . It is also used as a corrosion inhibitor, tannin stain blocking agent, flame retardant, and metal stabilizer . Future directions may include further exploration of these applications and the development of new ones.

Eigenschaften

IUPAC Name |

barium(2+);oxido(oxo)borane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO2.Ba.H2O/c2*2-1-3;;/h;;;1H2/q2*-1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOXZJCHHKIXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].B(=O)[O-].O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2BaH2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631164 | |

| Record name | barium(2+);oxido(oxo)borane;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium metaborate monohydrate | |

CAS RN |

26124-86-7 | |

| Record name | barium(2+);oxido(oxo)borane;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARIUM METABORATE MONOHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B171082.png)